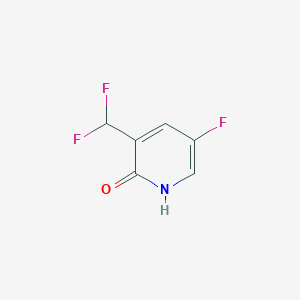
1-Bromo-4-(bromomethyl)-3-fluoro-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(bromomethyl)-3-fluoro-2-methylbenzene is an organic compound with the molecular formula C8H7Br2F It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a bromomethyl group, a fluorine atom, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-4-(bromomethyl)-3-fluoro-2-methylbenzene can be synthesized through a multi-step process involving the bromination of appropriate precursors. One common method involves the bromination of 3-fluoro-2-methylbenzyl alcohol using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-4-(bromomethyl)-3-fluoro-2-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms, resulting in the formation of 3-fluoro-2-methylbenzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiourea are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Products include 3-fluoro-2-methylbenzyl alcohol, 3-fluoro-2-methylbenzylamine, and 3-fluoro-2-methylbenzylthiol.
Oxidation: Products include 3-fluoro-2-methylbenzoic acid and 3-fluoro-2-methylbenzaldehyde.
Reduction: Products include 3-fluoro-2-methylbenzene.
Aplicaciones Científicas De Investigación
1-Bromo-4-(bromomethyl)-3-fluoro-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated aromatic compounds.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Industry: The compound is used in the production of specialty chemicals, including flame retardants and polymer additives.
Mecanismo De Acción
The mechanism by which 1-Bromo-4-(bromomethyl)-3-fluoro-2-methylbenzene exerts its effects depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms to which the bromine atoms are attached. This results in the formation of new carbon-nucleophile bonds and the release of bromide ions.
Comparación Con Compuestos Similares
1-Bromo-4-(bromomethyl)-3-fluoro-2-methylbenzene can be compared with other similar compounds, such as:
1-Bromo-4-(bromomethyl)-2-chlorobenzene: This compound has a chlorine atom instead of a fluorine atom, which affects its reactivity and applications.
Benzyl bromide: This compound lacks the fluorine and methyl groups, making it less complex and with different reactivity.
4-Bromobenzyl bromide: This compound lacks the fluorine and methyl groups, making it less complex and with different reactivity.
The presence of the fluorine atom in this compound imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs.
Propiedades
Fórmula molecular |
C8H7Br2F |
|---|---|
Peso molecular |
281.95 g/mol |
Nombre IUPAC |
1-bromo-4-(bromomethyl)-3-fluoro-2-methylbenzene |
InChI |
InChI=1S/C8H7Br2F/c1-5-7(10)3-2-6(4-9)8(5)11/h2-3H,4H2,1H3 |
Clave InChI |
YDBQHEVJQVGKFO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1F)CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


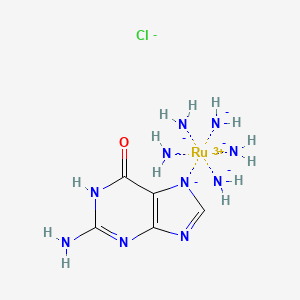

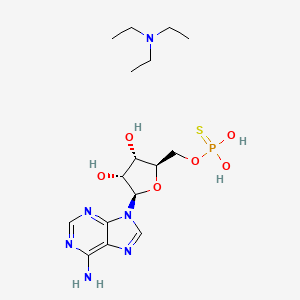

![2-[(3-Chloropyridin-4-yl)oxy]acetic acid](/img/structure/B15248947.png)
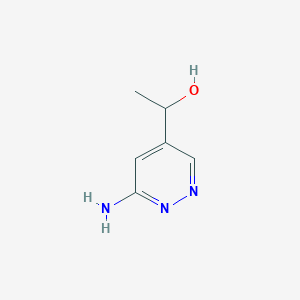
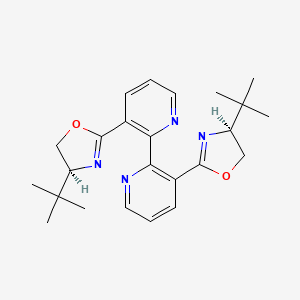
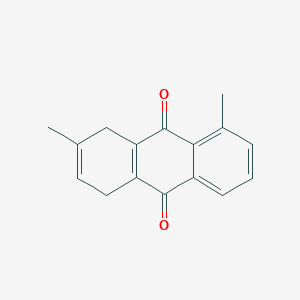
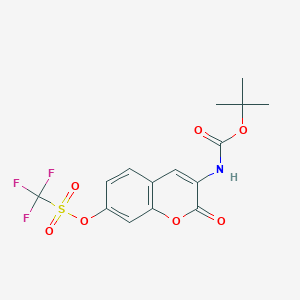
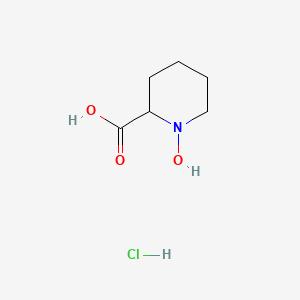

![3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B15248982.png)
